trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride
Description
trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is a bicyclic heterocyclic compound characterized by a fused pyrrolidine and pyridine ring system. The "trans" designation refers to the stereochemical arrangement of hydrogen atoms in the octahydro scaffold, which influences its physicochemical and biological properties. Its molecular formula is C₇H₁₆Cl₂N₂ (base: C₇H₁₄N₂ + 2HCl), with a molecular weight of 199.12 g/mol (calculated from and ). The compound is primarily utilized as a building block in pharmaceutical synthesis due to its rigid, nitrogen-rich structure, which facilitates interactions with biological targets .
Properties
Molecular Formula |
C7H16Cl2N2 |
|---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6-4-8-5-7(6)9-3-1;;/h6-9H,1-5H2;2*1H/t6-,7-;;/m0../s1 |
InChI Key |
PBDBVGLZVIIZNU-JFYKYWLVSA-N |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]2NC1.Cl.Cl |
Canonical SMILES |
C1CC2CNCC2NC1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Enzymatic Resolution of Piperidine Dicarboxylate Intermediates
- The process begins with the racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate (formula II), which undergoes enzymatic hydrolysis using lipases or esterases (e.g., lipase B from Candida antarctica) to selectively hydrolyze one enantiomer.
- This enzymatic resolution yields the optically pure intermediate dialkyl-(2S,3R)-1-alkylcarbonylpiperidine-2,3-dicarboxylate (formula III) with optical purity exceeding 99% enantiomeric excess.
- The enzymatic method avoids conventional resolution agents and provides a practical, scalable approach to obtaining chiral intermediates crucial for the final stereochemistry.
Conversion to Hexahydrofuro[3,4-b]pyridine-5,7-dione Intermediates
- The optically pure intermediate (III) is then converted into (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione (formula IV) through acid-catalyzed cyclization.
- This step typically involves two stages:
Reduction and Cyclization to Octahydro-1H-pyrrolo[3,4-b]pyridine
- The dione intermediate (IV) undergoes reduction and further cyclization to form the octahydro-pyrrolo[3,4-b]pyridine core.
- This step is carried out in multiple stages:
- Stage (c1): Reaction in an inert solvent such as toluene at elevated temperatures (70–100 °C).
- Stage (c2): Acid treatment with hydrochloric acid under reflux for 4–10 hours.
- Stage (c3): Reduction with a strong hydride donor such as lithium aluminum hydride (LiAlH4) to reduce the dione to the saturated bicyclic amine.
- The final product is isolated as the dihydrochloride salt by salification with aqueous hydrogen chloride.
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|---|
| (a) | Enzymatic hydrolysis | Lipase or esterase (e.g., lipase B) | Ambient | Several hours | Optical purity >99% ee |
| (b1) | Acid-catalyzed cyclization | Aqueous HCl (strong acid) | Reflux (approx. 100 °C) | 2–4 hours | Ring closure step |
| (b2) | Condensation | Anhydride (e.g., acetic anhydride) | Ambient to reflux | Variable | Promotes bicyclic dione formation |
| (c1) | Cyclization in inert solvent | Toluene | 70–100 °C | Several hours | Intermediate formation |
| (c2) | Acid treatment | Hydrochloric acid under reflux | Reflux | 4–10 hours | Prepares for reduction |
| (c3) | Reduction | Lithium aluminum hydride (LiAlH4) | 0 °C to ambient | Several hours | Converts dione to saturated amine |
| Final | Salt formation | Aqueous HCl | Ambient | 1–2 hours | Forms dihydrochloride salt |
- Optical purity of intermediates and final product is confirmed by chiral HPLC and NMR spectroscopy.
- Proton and carbon NMR spectra of intermediates (III) and (IV) show characteristic signals confirming stereochemistry and ring formation.
- IR spectroscopy confirms functional groups, particularly carbonyl stretches in dione intermediates.
- The final dihydrochloride salt exhibits high chemical purity and stability, suitable for pharmaceutical applications.
- The entire synthetic sequence is designed to be practical and scalable, with emphasis on avoiding racemization and maximizing yield.
- The use of enzymatic resolution is a key advantage, providing a green and efficient method for chiral separation.
- Reaction solvents and conditions are chosen to balance reactivity and stability; inert solvents like toluene are preferred in cyclization steps to prevent side reactions.
- The final product is isolated as a dihydrochloride salt to enhance solubility and stability for downstream applications.
| Method Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Enzymatic resolution | Hydrolysis of racemic piperidine dicarboxylate | Lipase B, aqueous buffer | Optically pure intermediate |
| Acid-catalyzed cyclization | Formation of bicyclic dione | Aqueous HCl, reflux, anhydride | Hexahydrofuro[3,4-b]pyridine-5,7-dione |
| Reduction and cyclization | Formation of saturated bicyclic amine | LiAlH4, toluene, HCl reflux | trans-Octahydro-1H-pyrrolo[3,4-b]pyridine |
| Salt formation | Conversion to dihydrochloride salt | Aqueous HCl | Stable dihydrochloride salt |
Chemical Reactions Analysis
Types of Reactions: trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of pyrrolopyridine oxides.
Reduction: Formation of reduced pyrrolopyridine derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the bicyclic structure from linear precursors. |
| 2 | Reduction | Conversion of functional groups to achieve desired stereochemistry. |
| 3 | Purification | Techniques such as chromatography to isolate the target compound. |
Biological Applications
Research indicates that trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride interacts with various biological targets, making it a candidate for drug development in several therapeutic areas:
- Neurological Disorders : Studies suggest that this compound may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease.
- Antimicrobial Activity : Its structural similarities with known antibiotics have led to investigations into its effectiveness against bacterial strains.
Case Study Insights
- Neuroprotection : A study demonstrated that derivatives of trans-Octahydro-1H-pyrrolo[3,4-b]pyridine showed significant neuroprotective effects in cellular models of oxidative stress, indicating potential for treating neurodegenerative diseases .
- Antimicrobial Efficacy : Research published in the Asian Journal of Chemistry highlighted the synthesis of a related compound that exhibited antimicrobial properties against specific bacterial strains, suggesting that trans-Octahydro-1H-pyrrolo[3,4-b]pyridine could be explored further for similar applications .
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Moxifloxacin | Fluoroquinolone | Broad-spectrum antibiotic |
| This compound | Bicyclic amine | Potential neuroprotective and antimicrobial effects |
| Other pyrrolidine derivatives | Various | Varies widely based on substitution |
Mechanism of Action
The mechanism of action of trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Octahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride
This positional isomer differs in the fusion site of the pyrrolidine and pyridine rings ([3,4-c] vs. [3,4-b]). Key comparisons include:
Key Differences :
- Ring Fusion Position: The [3,4-b] vs.
- Stereochemistry : The trans configuration in the target compound may enhance metabolic stability compared to cis isomers, though experimental data are needed.
Pyrazolo[3,4-b]pyridine Derivatives
These compounds, highlighted in a 2023 patent (WO 2023/046806), replace the pyrrolidine ring with a pyrazole moiety.
Functional Implications :
- Pharmacological Use : Pyrazolo[3,4-b]pyridines are optimized for therapeutic activity, whereas the trans-pyrrolo compound is a precursor.
- Solubility : The dihydrochloride salt form of the target compound improves aqueous solubility, critical for drug formulation.
Imidazo[1,5-a]pyridine Derivatives
These compounds (e.g., 2b in ) share synthetic pathways with the target compound but feature an imidazole ring instead of pyrrolidine.
| Property | This compound | Imidazo[1,5-a]pyridine (2b) |
|---|---|---|
| Aromaticity | Non-aromatic (saturated rings) | Aromatic imidazole ring |
| Stability | Higher (saturated system resists oxidation) | Lower (susceptible to electrophilic attack) |
| Reactivity | Less reactive in electrophilic substitution | More reactive due to aromaticity |
Research Findings and Data Gaps
- Synthetic Pathways : The target compound is synthesized via nitro group removal and cyclization, as described in . Its trans stereochemistry is likely achieved through stereoselective reduction, though explicit details are absent.
- Safety Profile : Based on analogous dihydrochlorides (), the compound is classified as harmful if swallowed (H302) and irritant (H315, H319).
- Its value lies in modular chemistry applications.
Biological Activity
trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is a bicyclic compound characterized by its unique structural properties, including two stereocenters that contribute to its biological activity. This compound has garnered interest in pharmacology due to its potential applications in treating various neurological and immune disorders. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 126.20 g/mol
- Structure : The compound features a pyrrolidine ring fused to a pyridine ring, which enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological pathways. These interactions can modulate the activity of these targets, influencing various biochemical processes essential for therapeutic effects.
1. Neuropharmacological Effects
Research has indicated that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit significant neuropharmacological activities. Studies have shown potential applications in treating neurological conditions by targeting neurotransmitter systems and neuronal pathways.
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have revealed its effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics .
3. Antitumor Activity
Several studies have explored the anticancer potential of pyrrolo derivatives, including this compound. For instance, compounds with similar structures have shown cytotoxic effects against different cancer cell lines, indicating that this class of compounds may serve as a foundation for anticancer drug development .
Case Study 1: Antiviral Activity
A study focused on the antiviral properties of pyrrolo derivatives highlighted that certain compounds within this class exhibited moderate inhibitory effects on HIV-1 replication. The structure-activity relationship (SAR) indicated that modifications at specific positions significantly influenced antiviral efficacy .
Case Study 2: Antimycobacterial Activity
Another investigation assessed the antimycobacterial activity of pyrrolo derivatives against Mycobacterium tuberculosis. The results demonstrated that specific modifications led to improved activity and solubility profiles, suggesting a pathway for developing more effective antimycobacterial agents based on this scaffold .
Comparative Analysis of Pyrrolo Derivatives
The following table summarizes the biological activities observed in various pyrrolo derivatives compared to this compound:
| Compound Name | Activity Type | IC50/EC50 Values | Notes |
|---|---|---|---|
| trans-Octahydro-1H-pyrrolo[3,4-b] | Neuropharmacological | TBD | Potential for neurological applications |
| Pyrrolo[3,4-c]pyridine derivative | Antiviral | EC50 = 1.65 µM | Effective against HIV-1 |
| Pyrrolo derivative | Antimycobacterial | MIC90 < 0.15 µM | Active against M. tuberculosis |
| Pyrrolo derivative | Antitumor | TBD | Cytotoxicity against cancer cell lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
